molecular formula C25H19ClN2O4S B11230703 6-chloro-N-(naphthalen-1-yl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-N-(naphthalen-1-yl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11230703
M. Wt: 478.9 g/mol
InChI Key: XWFNDWWWKVTWTD-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-CHLORO-N-(NAPHTHALEN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloro substituent, and a naphthalene moiety

Properties

Molecular Formula

C25H19ClN2O4S

Molecular Weight

478.9 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-chloro-N-naphthalen-1-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H19ClN2O4S/c26-18-13-14-23-22(15-18)28(33(30,31)19-9-2-1-3-10-19)16-24(32-23)25(29)27-21-12-6-8-17-7-4-5-11-20(17)21/h1-15,24H,16H2,(H,27,29)

InChI Key

XWFNDWWWKVTWTD-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)Cl)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-(NAPHTHALEN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazine ring. The reaction conditions often include the use of a base and a suitable solvent.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonation reaction, which typically requires the use of a sulfonating agent such as benzenesulfonyl chloride.

    Chlorination: The chloro substituent is introduced via a chlorination reaction, which can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Naphthalene Substitution: The naphthalene moiety is introduced through a substitution reaction, often involving a naphthalene derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-6-CHLORO-N-(NAPHTHALEN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(BENZENESULFONYL)-6-CHLORO-N-(NAPHTHALEN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-(NAPHTHALEN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds such as naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid share structural similarities with the naphthalene moiety.

    Benzoxazine Derivatives: Compounds like 3,4-dihydro-2H-1,4-benzoxazine and its derivatives have similar benzoxazine rings.

    Chlorinated Compounds: Compounds such as 6-chloro-2H-1,4-benzoxazine share the chloro substituent.

Uniqueness

4-(BENZENESULFONYL)-6-CHLORO-N-(NAPHTHALEN-1-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

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